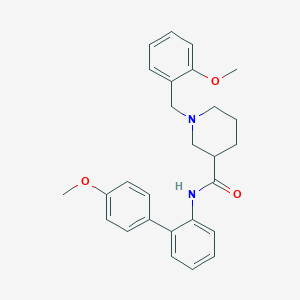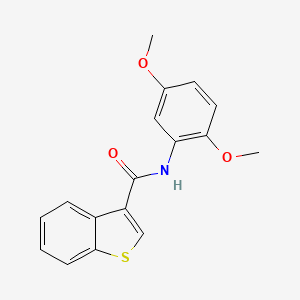![molecular formula C16H22N2OS B6002602 [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol, also known as BZIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZIM is a member of the imidazole family of compounds and is structurally similar to other imidazole-based drugs, such as clotrimazole and miconazole. We will also explore future directions for research on BZIM.
Mecanismo De Acción
The exact mechanism of action of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is not fully understood, but it is believed to involve its ability to interact with various cellular targets. This compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as disrupt cellular membranes. Additionally, this compound has been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been found to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth. In bacterial and fungal cells, this compound has been shown to disrupt cellular membranes and inhibit protein synthesis, leading to cell death. In the brain, this compound has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of potential therapeutic applications. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a combination therapy with existing drugs for cancer or infectious disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo. Overall, the potential therapeutic applications of this compound make it a promising area of research for future drug development.
Métodos De Síntesis
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol can be synthesized using a multi-step process involving the reaction of benzylthiol with 3-methyl-1-butanol to form the intermediate 2-(benzylthio)-1-(3-methylbutyl)imidazole. This intermediate is then reacted with formaldehyde to produce the final product, this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease treatment, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis or inhibit angiogenesis. In infectious disease treatment, this compound has been found to have antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. In neurological disorders, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
[2-benzylsulfanyl-3-(3-methylbutyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-13(2)8-9-18-15(11-19)10-17-16(18)20-12-14-6-4-3-5-7-14/h3-7,10,13,19H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNDFWLODWLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
![2-[2-(4-morpholinyl)ethyl]-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6002531.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6002540.png)
![2-(4-chlorophenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B6002543.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6002563.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6002572.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B6002590.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)


![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
